Isonicotinamide-d4

Description

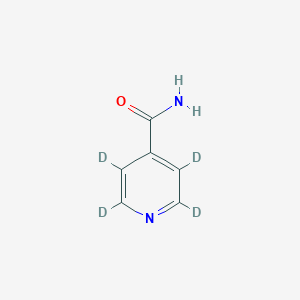

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuteriopyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQXVTODMYMSMJ-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1C(=O)N)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isonicotinamide-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinamide-d4 is the deuterated form of isonicotinamide (B137802), a pyridinecarboxamide and an isomer of nicotinamide (B372718) (a form of vitamin B3). In this isotopologue, four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium (B1214612). This stable isotope-labeled compound serves as an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative mass spectrometry-based analyses. Its chemical inertness and the mass shift provided by the deuterium atoms allow for precise and accurate quantification of its non-deuterated counterpart, isonicotinamide, in complex biological matrices.

Beyond its analytical applications, the parent compound, isonicotinamide, has demonstrated biological activity, including the induction of apoptosis in human acute myelomonocytic leukemia cells (HL-60). This guide provides a comprehensive overview of the technical aspects of this compound, including its physicochemical properties, detailed experimental protocols for its use in mass spectrometry, its known biological activities with a putative signaling pathway, and a plausible synthetic route.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₆H₂D₄N₂O |

| Molecular Weight | 126.15 g/mol |

| CAS Number | 1219799-40-2 |

| Synonyms | Isonicotinamide-2,3,5,6-d4, 4-Pyridinecarboxamide-d4, 4-(Aminocarbonyl)pyridine-d4 |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity | ≥98% |

| Solubility | Soluble in DMSO and Methanol |

| Storage | Store at 2-8°C in a refrigerator |

Application in Quantitative Analysis: LC-MS/MS

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of isonicotinamide. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, matrix effects, and instrument response.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of isonicotinamide in a biological sample, such as plasma, using this compound as an internal standard.

Technical Guide: Isonicotinamide-d4 (CAS No. 1219799-40-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isonicotinamide-d4, a deuterated analog of isonicotinamide (B137802). The information compiled herein is intended to support research and development activities by providing essential data on its properties, synthesis, analysis, and applications.

Core Compound Information

This compound is a stable isotope-labeled form of isonicotinamide, where four hydrogen atoms on the pyridine (B92270) ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of isonicotinamide in various biological and chemical matrices.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 1219799-40-2 | [2] |

| Molecular Formula | C₆H₂D₄N₂O | |

| Molecular Weight | 126.15 g/mol | [2] |

| Synonyms | Isonicotinamide-2,3,5,6-d4, 4-Pyridinecarboxamide-d4 | [2] |

| Appearance | White to Off-White Solid | [2] |

| Storage | 2-8°C, Refrigerator | |

| Solubility (unlabeled) | Soluble in water, ethanol, DMSO, methanol | [3] |

Synthesis and Characterization

While specific, detailed synthesis protocols for this compound are proprietary to commercial suppliers, a general synthetic route can be inferred from established methods for the synthesis of isonicotinamide. The synthesis typically involves the hydrolysis of a deuterated precursor.

Representative Synthesis Protocol (Hypothetical)

The synthesis of this compound would likely follow the hydrolysis of 4-cyanopyridine-d4.

Reaction:

4-cyanopyridine-d4 + H₂O → this compound

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, 4-cyanopyridine-d4 (1 equivalent) is dissolved in a suitable solvent mixture, such as tert-amyl alcohol and water.[4]

-

Catalyst Addition: A catalyst, such as a mixture of metal oxides (e.g., ferric oxide, cobalt tetroxide, manganese dioxide), is added to the solution.[4]

-

Reaction Conditions: The mixture is heated to approximately 80°C and stirred for 24 hours.[4]

-

Work-up: After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot water or isopropanol, to yield pure this compound.[4]

Disclaimer: This is a representative protocol based on the synthesis of the unlabeled compound. The actual synthesis of this compound may use different reagents, catalysts, and conditions.

Characterization Data

The following tables summarize the expected analytical data for this compound. The exact values can vary and should be confirmed with a lot-specific Certificate of Analysis from the supplier.

Table 2.2.1: Expected ¹H-NMR Data

| Feature | Expected Observation |

| Solvent | DMSO-d₆ |

| Pyridine Protons | Absence of signals corresponding to the pyridine ring protons, confirming deuteration. |

| Amide Protons | Two broad singlets corresponding to the -NH₂ protons. |

Table 2.2.2: Expected FT-IR Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3360, ~3180 | N-H stretching of the amide group |

| ~1660 | C=O stretching (Amide I band) |

| ~1390 | C-N stretching |

Note: The C-D stretching vibrations would appear at lower wavenumbers (around 2100-2300 cm⁻¹) compared to C-H stretches.

Table 2.2.3: Expected Mass Spectrometry Data

| Ion | m/z (Expected) |

| [M+H]⁺ | 127.07 |

| [M+Na]⁺ | 149.05 |

Table 2.2.4: Representative HPLC Method

| Parameter | Condition |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 6.8) (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~265 nm |

| Column Temperature | 30°C |

This is a general method for a related compound and may require optimization for this compound.[5]

Applications and Experimental Workflows

The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods for pharmacokinetic and metabolic studies of isonicotinamide.

Use as an Internal Standard in LC-MS Analysis

The workflow below illustrates the use of this compound as an internal standard for the quantification of isonicotinamide in a biological sample.

Caption: LC-MS/MS workflow using this compound as an internal standard.

Signaling Pathways

Currently, there are no known specific signaling pathways that are directly modulated by this compound. Its biological activity is presumed to be identical to that of unlabeled isonicotinamide. Isonicotinamide itself has been reported to induce apoptosis in certain cancer cell lines.[2]

Conclusion

This compound is a valuable tool for researchers in analytical chemistry, pharmacology, and drug metabolism. Its stability and isotopic purity make it an excellent internal standard for accurate and precise quantification of isonicotinamide. The information provided in this guide serves as a foundational resource for the effective utilization of this compound in a research setting.

References

In-Depth Technical Guide to Isonicotinamide-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinamide-d4, the deuterated analogue of isonicotinamide (B137802), serves as a valuable tool in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as in metabolic research. Its isotopic labeling allows for its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic pathway analysis. This guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and practical use in a research setting.

Core Structure and Physicochemical Properties

This compound is a pyridinecarboxamide in which the four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium (B1214612). This isotopic substitution minimally alters the chemical properties of the molecule while significantly increasing its mass, making it an ideal internal standard for mass spectrometry.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₂D₄N₂O | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| CAS Number | 1219799-40-2 | [1] |

| Appearance | White to Off-White Solid | |

| Synonyms | Isonicotinamide-2,3,5,6-d4, 4-Pyridinecarboxamide-d4 |

Spectral Data

The following tables summarize the expected and reported spectral data for this compound. Due to the deuteration, the 1H NMR spectrum is significantly simplified compared to its non-deuterated counterpart, while the mass spectrum shows a characteristic mass shift.

Table 2: 1H NMR Spectral Data (Reference: Isonicotinamide in DMSO-d6)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.72 | d | H2, H6 |

| 8.20 | br s | NH₂ |

| 7.78 | d | H3, H5 |

| 7.65 | br s | NH₂ |

Table 3: 13C NMR Spectral Data (Reference: Isonicotinamide)

The 13C NMR spectrum of this compound is expected to be similar to that of the unlabeled compound, although the signals for the deuterated carbons may show splitting due to C-D coupling and slight shifts.

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O |

| 150.5 | C2, C6 |

| 141.0 | C4 |

| 121.5 | C3, C5 |

Table 4: Mass Spectrometry Data

The mass spectrum of this compound is characterized by a molecular ion peak at m/z 127 ([M+H]⁺), which is 4 mass units higher than that of the unlabeled isonicotinamide. The fragmentation pattern is expected to be similar, with the key fragments retaining the deuterium labels.

| m/z (relative intensity) | Assignment |

| 127 | [M+H]⁺ |

| 110 | [M+H - NH₃]⁺ |

| 82 | [M+H - C(O)NH₂]⁺ |

Experimental Protocols

Synthesis and Purification

A general approach for the synthesis of deuterated aromatic compounds involves the use of a deuterated starting material or H-D exchange reactions under specific catalytic conditions. A plausible synthetic route for this compound would involve the hydrolysis of 4-cyanopyridine-d4.

Caption: Plausible synthesis workflow for this compound.

Protocol: Recrystallization for Purification

This protocol is a general guideline for the purification of isonicotinamide derivatives and can be adapted for this compound.

-

Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol, isopropanol, or water).

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Filter the hot solution to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Application as an Internal Standard in LC-MS/MS

This compound is an excellent internal standard for the quantification of isonicotinamide in biological matrices.

Caption: Workflow for using this compound as an internal standard.

Protocol: Quantification of Isonicotinamide in Plasma

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Optimize the mass spectrometer settings for the detection of isonicotinamide and this compound using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Calculate the peak area ratio of isonicotinamide to this compound.

-

Determine the concentration of isonicotinamide in the samples using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Apoptosis Induction Studies

Isonicotinamide has been reported to induce apoptosis in certain cancer cell lines. This compound can be used in similar studies to investigate its biological effects.

Protocol: Annexin V/PI Apoptosis Assay

-

Cell Culture and Treatment:

-

Plate cells (e.g., HL-60) at a suitable density in a multi-well plate.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative).

-

Signaling Pathways

While specific signaling pathway studies for this compound are limited, the parent compound, isonicotinamide, is an isomer of nicotinamide, a key molecule in cellular metabolism and signaling. Nicotinamide is a precursor to NAD⁺, a critical coenzyme in redox reactions and a substrate for enzymes like PARPs and sirtuins, which are involved in DNA repair, gene expression, and apoptosis. It is plausible that isonicotinamide and its deuterated analogue could influence these pathways, although likely with different potencies and mechanisms compared to nicotinamide.

Caption: Potential signaling pathways influenced by Isonicotinamide.

Conclusion

This compound is a versatile and valuable tool for researchers in the fields of drug development, biochemistry, and cell biology. Its primary utility as an internal standard in mass spectrometry ensures accurate and reliable quantification of its non-deuterated counterpart. Furthermore, its potential as a metabolic tracer and a biologically active molecule warrants further investigation into its specific mechanisms of action and its effects on cellular signaling pathways. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a research setting.

References

In-Depth Technical Guide on the Isotopic Purity of Isonicotinamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Isonicotinamide-d4, a crucial deuterated internal standard for bioanalytical and drug metabolism studies. This document details the analytical methodologies for determining isotopic enrichment, presents representative data, and outlines a practical experimental workflow for its application.

Introduction to this compound

This compound is a stable isotope-labeled version of isonicotinamide (B137802), where four hydrogen atoms on the pyridine (B92270) ring have been replaced with deuterium (B1214612) atoms. This modification results in a mass shift of +4 Da compared to the unlabeled compound, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS). Its chemical and physical properties are nearly identical to the endogenous or therapeutic compound of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby correcting for variability in the analytical process.[1][2]

Stable isotope-labeled compounds like this compound are widely used in pharmacokinetic studies, drug metabolism research, and clinical diagnostics as tracers and internal standards for quantitative analysis by NMR, GC-MS, or LC-MS.[3][4]

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is a critical parameter that defines its quality and suitability as an internal standard. It is determined by assessing the distribution of different isotopologues (molecules that differ only in their isotopic composition). The desired product is the d4 species, with lower amounts of d0, d1, d2, and d3 isotopologues considered isotopic impurities.

While lot-specific data is available on the Certificate of Analysis (CoA) provided by suppliers, a representative isotopic distribution for a high-purity batch of this compound is presented in Table 1.[5] A typical specification for high-quality deuterated standards is an isotopic purity of ≥98%.

Table 1: Representative Isotopic Distribution of this compound

| Isotopologue | Designation | Representative Mass (m/z) [M+H]⁺ | Abundance (%) |

| Isonicotinamide-d0 | d0 | 123.05 | < 0.1 |

| Isonicotinamide-d1 | d1 | 124.06 | < 0.5 |

| Isonicotinamide-d2 | d2 | 125.06 | < 1.0 |

| Isonicotinamide-d3 | d3 | 126.07 | < 1.5 |

| This compound | d4 | 127.07 | > 98.0 |

Note: The data presented in this table is representative and may vary between different batches and suppliers. Always refer to the Certificate of Analysis for specific lot data.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and the confirmation of the deuterium label positions are primarily achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) for Isotopic Distribution

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Data Acquisition: The instrument is operated in full scan mode to acquire the mass spectrum of the protonated molecule [M+H]⁺.

-

Data Analysis: The relative abundances of the peaks corresponding to the different isotopologues (d0, d1, d2, d3, and d4) are measured. The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation and Purity

¹H and ²H NMR spectroscopy are used to confirm the positions of the deuterium labels and to assess the overall chemical purity.

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions corresponding to the deuterated pyridine ring protons confirms the successful labeling. Residual proton signals can be used to estimate the degree of deuteration.

-

²H NMR Analysis: The ²H NMR spectrum is acquired to directly observe the deuterium signals, confirming their presence and chemical environment.

-

Quantitative NMR (qNMR): qNMR can be employed for an accurate determination of the absolute content of this compound.[6][7][8][9]

Synthesis of this compound

A general method for the synthesis of isonicotinamide involves the hydrolysis of 4-cyanopyridine.[10] The deuterated analogue is synthesized using a deuterated precursor. A plausible synthetic route is the hydrolysis of deuterated 4-cyanopyridine, which can be prepared through deuterium exchange reactions on the pyridine ring.

Application: this compound as an Internal Standard in a Bioanalytical Workflow

This compound is an excellent internal standard for the quantification of related compounds, such as the anti-tuberculosis drug isoniazid (B1672263) and its metabolites, in biological matrices. The following is a representative workflow for the analysis of a target analyte using this compound as an internal standard by LC-MS/MS. This workflow is based on a validated method for the analysis of isoniazid.[11]

Caption: Bioanalytical workflow for analyte quantification using this compound.

Detailed Steps of the Bioanalytical Method:

-

Sample Preparation: Aliquots of the biological matrix (e.g., urine or plasma) are transferred to microcentrifuge tubes.[11]

-

Internal Standard Spiking: A precise volume of a working solution of this compound in a suitable solvent (e.g., 50 mM ammonium (B1175870) bicarbonate) is added to each sample, except for the blank matrix.[11]

-

Extraction: The samples undergo an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components and concentrate the analyte and internal standard.[11]

-

Evaporation and Reconstitution: The extracted samples are evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Chromatography: The reconstituted samples are injected into a liquid chromatography system. The analyte and this compound are separated from other components on an analytical column (e.g., a C18 column) using an isocratic or gradient mobile phase.[11]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for both the analyte and this compound.[11]

-

-

Quantification: The concentration of the analyte in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve prepared in the same biological matrix.

Signaling Pathways and Biological Relevance

Isonicotinamide is an isomer of nicotinamide (B372718), a form of vitamin B3 that is a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+).[12][13] NAD+ is a critical component in cellular metabolism and is involved in numerous redox reactions. While nicotinamide has well-established roles in cellular signaling, including the regulation of sirtuins, the specific signaling pathways directly involving isonicotinamide are less characterized. However, due to its structural similarity to nicotinamide, it can be a valuable tool in metabolic studies to probe the pathways of nicotinamide and NAD+ synthesis and consumption.

The primary role of this compound in research is as an internal standard, where its biological activity is not the focus. The deuteration is not expected to significantly alter its biochemical properties in the context of its use for quantification.

Caption: Conceptual relationship of this compound in bioanalysis and metabolism.

Conclusion

The isotopic purity of this compound is a cornerstone of its utility as an internal standard in demanding bioanalytical applications. A thorough understanding and verification of its isotopic distribution, as provided by the supplier's Certificate of Analysis, is paramount for ensuring the accuracy and reliability of quantitative data. The methodologies of mass spectrometry and NMR spectroscopy are the gold standards for this characterization. When used appropriately within a validated bioanalytical workflow, this compound provides the necessary precision for critical research in drug development and clinical diagnostics.

References

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US2904552A - Production of nicotinamide and isonicotinamide - Google Patents [patents.google.com]

- 11. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 13. Isonicotinamide - Wikipedia [en.wikipedia.org]

Technical Guide to the Certificate of Analysis for Isonicotinamide-d4

For Researchers, Scientists, and Drug Development Professionals

A Certificate of Analysis (CoA) is a critical document that provides a detailed summary of the quality and purity of a specific batch of a chemical compound. For researchers and professionals in drug development, understanding the components of a CoA for a deuterated compound like Isonicotinamide-d4 is essential for ensuring the accuracy and reproducibility of their work. This compound is the deuterated form of Isonicotinamide, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable internal standard in quantitative analyses using mass spectrometry.[1][2]

This technical guide provides an in-depth overview of the information typically found in a Certificate of Analysis for this compound, including representative data and detailed experimental protocols.

Product Information

A CoA for this compound will begin with fundamental identification details.[3] This section typically includes:

-

Chemical Name: this compound[3]

-

Synonyms: Isonicotinamide-2,3,5,6-d4, 4-Pyridinecarboxamide-d4[3]

-

Lot or Batch Number: A unique identifier for the specific batch of the product.[3]

Quantitative Data Summary

The core of the CoA is the presentation of analytical results. The following table summarizes the typical quantitative data for a batch of this compound.

| Test | Specification | Result |

| Appearance | White to Off-White Solid | Conforms |

| Purity (by HPLC) | ≥98% | 99.7% |

| Isotopic Enrichment (by Mass Spec.) | ≥98 atom % D | 99.5 atom % D |

| ¹H-NMR | Conforms to Structure | Conforms |

| Mass Spectrum | Conforms to Structure | Conforms |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of the results presented in a CoA.

3.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique used to assess the purity of chemical compounds. A reversed-phase HPLC method is commonly employed for Isonicotinamide.[7][8]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[8]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) is often used.[8] For mass spectrometry compatibility, formic acid can be used in place of non-volatile buffers like phosphoric acid.[7]

-

Flow Rate: Typically around 1.0 mL/min.[8]

-

Column Temperature: Maintained at a constant temperature, for instance, 30 °C.[8]

-

Detection Wavelength: Based on the UV absorbance of the analyte, often around 265 nm.[8]

-

Injection Volume: A small, precise volume, such as 10 µL, is injected.[8]

3.2. Isotopic Enrichment and Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of this compound.

-

Instrumentation: An LC-MS system, often with an Electrospray Ionization (ESI) source.

-

Analysis: The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. For this compound, this would be at an m/z of approximately 127. The relative intensities of the peaks for the deuterated and non-deuterated species are used to calculate the isotopic enrichment.

3.3. Structural Confirmation by Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is used to confirm the chemical structure of the molecule. For this compound, the ¹H-NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the protons on the pyridine (B92270) ring, confirming their replacement with deuterium.

Visualization of the Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control and certification of a batch of this compound.

Caption: Quality Control Workflow for this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Isonicotinamide-2,3,5,6-d4 | LGC Standards [lgcstandards.com]

- 6. medkoo.com [medkoo.com]

- 7. Separation of Isonicotinamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of Deuterated Isonicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis routes for deuterated isonicotinamide (B137802), a valuable isotopically labeled compound for various research applications, including metabolic studies and as an internal standard in analytical chemistry. This document details potential synthetic methodologies, presents quantitative data from related reactions, and outlines experimental protocols. Furthermore, it explores the biological significance of isonicotinamide and its potential signaling pathways.

Introduction to Deuterated Isonicotinamide

Isonicotinamide (pyridine-4-carboxamide) is a structural isomer of nicotinamide (B372718) (vitamin B3) and serves as a versatile building block in the synthesis of various biologically active molecules, including those with anti-tubercular properties.[1] Deuterium-labeled isonicotinamide, most commonly isonicotinamide-d4 where the four hydrogen atoms on the pyridine (B92270) ring are replaced by deuterium (B1214612), is a crucial tool in drug discovery and development. The deuterium substitution provides a heavier isotope for use in pharmacokinetic studies to trace the metabolic fate of the molecule and can also serve as a highly accurate internal standard for mass spectrometry-based quantification.[2][3]

Synthesis Routes for Deuterated Isonicotinamide

The synthesis of deuterated isonicotinamide can be approached through several methodologies, primarily involving hydrogen-deuterium (H/D) exchange reactions on the pyridine ring of isonicotinamide or a suitable precursor.

Route 1: Catalytic Hydrogen-Deuterium Exchange

A prevalent method for introducing deuterium into aromatic systems is through metal-catalyzed H/D exchange. Various transition metal catalysts have been shown to be effective for the deuteration of pyridine derivatives.

Catalysts and Deuterium Sources:

-

Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Platinum (Pt) based catalysts are commonly employed for H/D exchange reactions.[3][4]

-

Deuterium oxide (D₂O) and deuterium gas (D₂) are the most common and cost-effective deuterium sources.[3][5]

General Experimental Workflow:

A typical workflow for catalytic H/D exchange involves the reaction of the substrate (isonicotinamide or a precursor) with a deuterium source in the presence of a metal catalyst. The reaction conditions, such as temperature, pressure, and solvent, are crucial for achieving high deuterium incorporation and yield.

Detailed Experimental Protocol (Hypothetical, based on related literature):

The following protocol is a hypothetical procedure for the synthesis of this compound via a ruthenium-catalyzed H/D exchange, adapted from methodologies reported for similar pyridine compounds.[3]

-

Preparation: In a high-pressure reaction vessel, add isonicotinamide (1.0 g, 8.19 mmol) and 5% Ruthenium on Carbon (Ru/C) (100 mg, 10 wt%).

-

Solvent and Deuterium Source: Add anhydrous tetrahydrofuran (B95107) (THF) (20 mL) and deuterium oxide (D₂O) (5 mL, 277 mmol).

-

Reaction: Seal the vessel and purge with argon gas. Introduce deuterium gas (D₂) to a pressure of 10 bar. Heat the reaction mixture to 120°C with vigorous stirring for 24 hours.

-

Work-up: After cooling to room temperature, carefully release the pressure. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

-

Analysis: The final product should be analyzed by ¹H NMR and mass spectrometry to determine the yield, chemical purity, and isotopic enrichment.

Route 2: Synthesis from a Deuterated Precursor

An alternative strategy involves the synthesis of isonicotinamide from a pre-deuterated starting material, such as deuterated 4-cyanopyridine (B195900).

Synthesis of Isonicotinamide from 4-Cyanopyridine:

A known method for the synthesis of isonicotinamide is the hydrolysis of 4-cyanopyridine.[6] To produce deuterated isonicotinamide, this synthesis would start with deuterated 4-cyanopyridine.

Detailed Experimental Protocol (Adapted from U.S. Patent 2,904,552): [6]

-

Preparation of Deuterated 4-Cyanopyridine: Deuterated 4-cyanopyridine can be prepared via catalytic H/D exchange on 4-cyanopyridine using methods similar to those described in Route 1.

-

Hydrolysis: In a reaction vessel, combine deuterated 4-cyanopyridine (1.0 g, 9.25 mmol), water (20 mL), and a catalyst such as magnesium oxide (0.1 g).

-

Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: After the reaction is complete, filter the hot solution to remove the catalyst. Upon cooling, the deuterated isonicotinamide will crystallize. The product can be further purified by recrystallization.

Quantitative Data

| Reaction Type | Substrate | Catalyst/Reagent | Deuterium Source | Yield (%) | Isotopic Purity (%) | Reference |

| H/D Exchange | Pyridine Derivatives | Ru/C | D₂O | High | >90 | [3][5] |

| H/D Exchange | Pyridine Derivatives | RhCl₃ | D₂O | High | >90 | |

| H/D Exchange | Pyridine Derivatives | Pd/C | D₂O | High | >90 | [4] |

| Hydrolysis | 3-Cyanopyridine | Manganese Dioxide | - | >95 | - | [7] |

| Hydrolysis | 4-Cyanopyridine | Magnesium Oxide | - | ~90-95 (efficiency) | - |

Table 1: Summary of Quantitative Data from Related Reactions

Analysis of Deuterated Isonicotinamide

The characterization of the synthesized deuterated isonicotinamide is critical to confirm its identity, purity, and the extent of deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the disappearance or reduction of proton signals at the deuterated positions. ¹³C and ²H NMR can also provide valuable structural information.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight of the deuterated compound and for quantifying the isotopic distribution (the relative abundance of d0, d1, d2, d3, and d4 species).

Biological Significance and Signaling Pathways

While isonicotinamide itself is primarily used as a chemical intermediate, its structural similarity to nicotinamide suggests potential biological activities. Nicotinamide is a crucial precursor for the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which plays a central role in cellular metabolism and energy production.[8] Nicotinamide is also known to be an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and sirtuin 1 (SIRT1), enzymes involved in DNA repair, and cellular signaling.[2][9][10]

Given this relationship, it is plausible that isonicotinamide could interact with similar biological targets. Further research is needed to fully elucidate the specific signaling pathways modulated by isonicotinamide. A potential area of investigation is its effect on PARP-1, a key enzyme in DNA repair and a target for cancer therapy.

Conclusion

The synthesis of deuterated isonicotinamide is achievable through established methods such as catalytic hydrogen-deuterium exchange or by utilizing a deuterated precursor. While a specific, optimized protocol with detailed quantitative data for this compound is not yet prominent in the literature, the information provided in this guide offers a strong foundation for researchers to develop and execute a successful synthesis. The potential biological activity of isonicotinamide, particularly in relation to enzymes like PARP-1, warrants further investigation, and the availability of its deuterated analogue will be instrumental in such studies. This technical guide serves as a valuable resource for scientists and professionals in drug development, providing the necessary theoretical and practical framework for the synthesis and application of this important isotopically labeled compound.

References

- 1. Isonicotinamide - Wikipedia [en.wikipedia.org]

- 2. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]

- 3. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. | Semantic Scholar [semanticscholar.org]

- 5. Regioselective ruthenium catalysed H–D exchange using D2O as the deuterium source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. US2904552A - Production of nicotinamide and isonicotinamide - Google Patents [patents.google.com]

- 7. WO1996016039A1 - Process for producing nicotinic acid amide by the catalytic hydratation of 3-cyano pyridine - Google Patents [patents.google.com]

- 8. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Nicotinamide | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Physical Characteristics of Isonicotinamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of Isonicotinamide-d4, a deuterated isotopologue of Isonicotinamide. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Quantitative Physical and Chemical Data

The physical properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various experimental and formulation settings. Data for the non-deuterated parent compound, Isonicotinamide, is included for comparative purposes where available.

| Property | This compound | Isonicotinamide (Non-deuterated) |

| Molecular Formula | C₆H₂D₄N₂O[1] | C₆H₆N₂O[2][3] |

| Molecular Weight | 126.15 g/mol [1][4][5][6][7] | 122.12 g/mol [2] |

| Appearance | White to Off-White Solid/Powder[4][8] | White Powder / Acicular white crystals[2][9] |

| Melting Point | Not explicitly stated for d4; expected to be similar to the parent compound | 155-158 °C[8][9][10] |

| Boiling Point | Not available | ~334 °C at 760 mmHg[9][10] |

| Solubility | Soluble in DMSO, Methanol[8] | Water (191 g/L), Ethanol, DMSO, Methanol, Chloroform[11][12] |

| CAS Number | 1219799-40-2[1][4][5][6][7] | 1453-82-3[3][5][7] |

Core Physical Characteristics Workflow

The determination of a compound's physical characteristics follows a logical progression. The identity and purity are first established, which then informs the reliable measurement of its physical constants such as melting point and solubility. These properties are interdependent and crucial for subsequent applications.

Experimental Protocols

Detailed methodologies for determining the key physical characteristics are provided below. These protocols are based on standard laboratory practices.

The melting point of a crystalline solid is a key indicator of its purity.[13][14] The capillary method is a widely used and reliable technique.[15]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[13][16]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle or spatula

-

Thermometer

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[15][17]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a column of 2-3 mm of packed solid is achieved.[16][17]

-

Apparatus Setup:

-

Mel-Temp Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.[16]

-

Thiele Tube: If using a Thiele tube, attach the capillary tube to a thermometer using a small rubber band or a thin piece of tubing, ensuring the sample is aligned with the thermometer bulb. Insert this assembly into the Thiele tube containing mineral oil.[14]

-

-

Measurement:

-

Begin heating the apparatus. For an unknown compound, a rapid initial heating can be performed to find an approximate melting range.[13][14]

-

Allow the apparatus to cool. Then, begin heating again, but at a much slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[13]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal of the solid melts completely (the end of the melting range).[13]

-

-

Purity Indication: A pure compound will exhibit a sharp melting point range of 0.5-1.0 °C.[13] Impurities typically cause a depression and broadening of the melting range.[13][14]

This protocol determines the qualitative solubility of this compound in various solvents, which is essential for preparing solutions for analysis or reaction.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes or burette

-

Analytical balance

Procedure:

-

Sample Preparation: Weigh a specific amount of this compound (e.g., 25 mg) and place it into a small, clean test tube.[18][19]

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL of water, DMSO, or methanol) to the test tube in small portions.[18]

-

Mixing: After each addition of solvent, cap the test tube and shake it vigorously or use a vortex mixer for at least 30 seconds to facilitate dissolution.[18]

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution with no visible particles.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.[19]

-

-

Systematic Testing: This procedure can be repeated systematically with a range of solvents (e.g., water, 5% HCl, 5% NaOH, organic solvents) to build a comprehensive solubility profile for the compound.[18][19] For quantitative analysis, the shake-flask method involves agitating an excess of the solid in the solvent for an extended period (e.g., 24 hours) to ensure equilibrium is reached, followed by analysis of the supernatant.[20]

References

- 1. scbt.com [scbt.com]

- 2. Isonicotinamide | C6H6N2O | CID 15074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isonicotinamide CAS#: 1453-82-3 [m.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Isonicotinamide-2,3,5,6-d4 | LGC Standards [lgcstandards.com]

- 8. IsonicotinaMide--d4 | 1219799-40-2 [amp.chemicalbook.com]

- 9. Isonicotinamide CAS 1453-82-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. Isonicotinamide(1453-82-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. Isonicotinamide - Wikipedia [en.wikipedia.org]

- 12. CAS 1453-82-3: Isonicotinamide | CymitQuimica [cymitquimica.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. westlab.com [westlab.com]

- 16. Determination of Melting Point [wiredchemist.com]

- 17. davjalandhar.com [davjalandhar.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. www1.udel.edu [www1.udel.edu]

- 20. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Solubility of Isonicotinamide-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Isonicotinamide-d4, a deuterated analog of Isonicotinamide. Given the limited direct data on the deuterated form, this document leverages extensive data available for the non-deuterated parent compound, Isonicotinamide, and discusses the principles of isotopic effects on solubility. It also includes detailed experimental protocols for solubility determination and illustrates relevant workflows for its application in research and development.

Introduction to this compound

This compound is the deuterated form of Isonicotinamide (pyridine-4-carboxamide), an isomer of nicotinamide (B372718) (a form of vitamin B3). In this molecule, the four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium (B1214612). This isotopic labeling makes this compound an invaluable tool in various scientific applications, particularly as an internal standard for quantitative analysis using mass spectrometry (GC-MS or LC-MS) and as a tracer in metabolic studies.[1][2] Its utility is also linked to the biological activities of its parent compound, which is known to induce apoptosis in certain cancer cell lines, such as human acute myelomonocytic leukemia (HL-60) cells.[3][4][5]

Understanding the solubility of this compound in different organic solvents is critical for its effective use in experimental design, formulation development, and analytical method validation.

Solubility Profile

Direct, quantitative solubility data for this compound in organic solvents is not extensively reported in peer-reviewed literature. However, the solubility of a deuterated compound is generally expected to be very similar to its non-deuterated counterpart. The substitution of hydrogen with deuterium does not significantly alter the key physicochemical properties that govern solubility, such as polarity and molecular volume. While minor differences can arise due to subtle changes in intermolecular forces like hydrogen bonding, for most practical purposes, the solubility data for Isonicotinamide can serve as a reliable proxy.[6]

The solubility of Isonicotinamide has been determined in a wide range of organic solvents. The data compiled from various sources is presented below.

Table 1: Solubility of Isonicotinamide in Various Solvents

| Solvent | Solubility Data | Temperature (°C) | Reference |

|---|---|---|---|

| Water | 191 g/L | 37 | [7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [8] |

| Methanol | Soluble | Not Specified | [4][8] |

| Ethanol | Soluble | Not Specified | [8] |

| Chloroform | Soluble | Not Specified | [8] |

| Dioxane | 10 mg/L | Not Specified | [8] |

| N,N-dimethylacetamide | High Solubility | 50.15 (323.15 K) | [9] |

| N,N-dimethylformamide | High Solubility | 50.15 (323.15 K) | [9] |

| n-Propanol | Moderate Solubility | 50.15 (323.15 K) | [9] |

| iso-Propanol | Moderate Solubility | 50.15 (323.15 K) | [9] |

| n-Butanol | Moderate Solubility | 50.15 (323.15 K) | [9] |

| Tetrahydrofuran | Lower Solubility | 50.15 (323.15 K) | [9] |

| Ethyl Acetate | Lower Solubility | 50.15 (323.15 K) | [9] |

| Acetonitrile | Lower Solubility | 50.15 (323.15 K) | [9] |

| Acetone | Low Solubility | 50.15 (323.15 K) |[9] |

A study on solute-solvent interactions established a qualitative solubility trend at room temperature as follows: Methanol > Ethanol > Acetone > Acetonitrile > Ethyl Acetate > Chloroform .[10]

Experimental Protocol for Solubility Determination

A precise determination of solubility is crucial for reproducible experimental results. The following is a generalized static equilibrium method, adapted from standard laboratory procedures for thermodynamic solubility assessment.[9][11][12]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound powder

-

High-purity organic solvent of choice

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a series of vials. The excess solid is crucial to ensure equilibrium with the saturated solution.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the compound and solvent.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period (e.g., 2 hours) to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

The workflow for this protocol is visualized below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Isonicotinamide CAS#: 1453-82-3 [m.chemicalbook.com]

- 5. IsonicotinaMide--d4 | 1219799-40-2 [amp.chemicalbook.com]

- 6. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 7. Isonicotinamide CAS 1453-82-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. Isonicotinamide - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. DSpace [cora.ucc.ie]

- 11. pharmatutor.org [pharmatutor.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the NMR and Mass Spectrometry Analysis of Isonicotinamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Isonicotinamide-d4. Due to the limited availability of public experimental data for the deuterated form, this document presents a detailed analysis of Isonicotinamide as a reference standard, coupled with a predictive analysis for its deuterated analogue. It also includes generalized experimental protocols and workflows relevant to the analysis of such compounds.

Data Presentation

Physicochemical Properties

| Property | Isonicotinamide | This compound | Reference |

| Molecular Formula | C₆H₆N₂O | C₆H₂D₄N₂O | [1] |

| Molar Mass | 122.12 g/mol | 126.15 g/mol | [1][2] |

| CAS Number | 1453-82-3 | 1219799-40-2 | [1][2] |

NMR Spectral Data

¹H NMR Data of Isonicotinamide

| Protons | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference |

| H2, H6 | 8.70 - 8.80 | d | DMSO-d₆ | |

| H3, H5 | 7.75 - 7.85 | d | DMSO-d₆ | |

| -NH₂ | 8.15 (br s), 7.60 (br s) | br s | DMSO-d₆ |

Expected ¹H NMR Spectrum of this compound: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons (H2, H3, H5, H6) are expected to be absent or significantly reduced to very small residual peaks, confirming successful deuteration. The only significant signals would be from the two amide protons (-NH₂), appearing as broad singlets, and any residual protic impurities in the solvent.

¹³C NMR Data of Isonicotinamide

| Carbon | Chemical Shift (δ) ppm | Solvent | Reference |

| C4 | 141.5 | DMSO-d₆ | |

| C2, C6 | 150.0 | DMSO-d₆ | |

| C3, C5 | 121.0 | DMSO-d₆ | |

| C=O | 166.5 | DMSO-d₆ |

Expected ¹³C NMR Spectrum of this compound: The chemical shifts in the ¹³C NMR spectrum of this compound are expected to be very similar to those of the non-deuterated compound. However, the signals for the deuterated carbons (C2, C3, C5, C6) will exhibit splitting into multiplets due to one-bond carbon-deuterium (¹³C-¹D) coupling. The C4 and the carbonyl carbon signals should remain as singlets.

Mass Spectrometry Data

Mass Spectrum of Isonicotinamide (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment | Reference |

| 122 | 100 | [M]⁺ | [3] |

| 106 | 70 | [M-NH₂]⁺ | [3] |

| 78 | 65 | [C₅H₄N]⁺ | [3] |

| 51 | 40 | [C₄H₃]⁺ | [3] |

Expected Mass Spectrum of this compound: The molecular ion peak ([M]⁺) in the mass spectrum of this compound will be observed at m/z 126, reflecting the mass of the four deuterium (B1214612) atoms.[2] The major fragmentation pathways are expected to be similar to the non-deuterated compound, leading to key fragments at:

-

m/z 110: [M-NH₂]⁺

-

m/z 82: [C₅D₄N]⁺

Experimental Protocols

NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a standard 400 MHz (or higher) NMR spectrometer.

-

Tune and match the probe for the desired nucleus (¹H, ²H, ¹³C).

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the data similarly to the ¹H spectrum.

-

-

²H NMR Acquisition:

-

Acquire a one-pulse ²H (Deuterium) spectrum.

-

Typical parameters: wider spectral width to observe the deuterium signals, and a sufficient number of scans for good signal-to-noise.

-

Mass Spectrometry

A generalized protocol for acquiring a mass spectrum of this compound is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation (Electrospray Ionization - ESI):

-

Use a mass spectrometer equipped with an ESI source.

-

Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal for the molecular ion.

-

Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 50-200).

-

-

Instrumentation (Gas Chromatography-Mass Spectrometry - GC-MS):

-

If the compound is sufficiently volatile and thermally stable, dissolve it in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program to elute the compound.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

Acquire the spectrum over a suitable m/z range.

-

Visualizations

The following diagrams illustrate generalized workflows for the analysis of a small molecule like this compound.

Caption: Generalized workflow for NMR analysis.

Caption: Generalized workflow for MS analysis.

References

A Technical Guide to Investigating the Metabolic Fate of Isonicotinamide Using Deuterium Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for elucidating the metabolic fate of isonicotinamide (B137802), a crucial pyridinecarboxamide isomer with applications in medicinal chemistry and biological research. While isonicotinamide's metabolic pathways are not as extensively documented as those of its isomer, nicotinamide, established principles of N-heterocyclic compound biotransformation allow for robust predictions. The strategic use of deuterium (B1214612) labeling, a powerful technique in drug metabolism studies, is central to this guide. By leveraging the kinetic isotope effect (KIE), deuterium substitution at metabolically active sites can slow down bond cleavage, thereby altering metabolite formation rates and providing clear insights into the biotransformation pathways.[1][2] This document outlines the predicted metabolic pathways, detailed experimental protocols for a deuterium labeling study, and methods for quantitative analysis.

Predicted Metabolic Pathways of Isonicotinamide

The metabolism of isonicotinamide is predicted to be primarily governed by two major enzymatic pathways: oxidation by cytochrome P450 (CYP) enzymes and oxidation by cytosolic aldehyde oxidase (AO).[3][4] The metabolism of the closely related isomer, nicotinamide, and its derivatives is well-characterized and serves as a strong model. In those pathways, oxidation catalyzed by AO to form various pyridones is a key step.[5][6]

The primary predicted metabolites for isonicotinamide are:

-

Isonicotinamide N-oxide: Formed via N-oxidation of the pyridine (B92270) ring, a common metabolic route for N-heterocyclic compounds.

-

2-Hydroxyisonicotinamide: Resulting from oxidation at the C2 position of the pyridine ring, a reaction frequently catalyzed by aldehyde oxidase.[4]

Deuterium labeling at the C2 position would be expected to exhibit a significant kinetic isotope effect, slowing the rate of 2-hydroxyisonicotinamide formation and potentially shunting metabolism towards the N-oxidation pathway.[2]

Quantitative Analysis of Metabolites

A deuterium labeling study allows for precise quantification of the parent compound and its metabolites in various biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical method of choice.[7] The following tables present hypothetical, yet realistic, quantitative data that could be expected from an in vivo study in a rat model following oral administration of deuterated and non-deuterated isonicotinamide.

Table 1: Hypothetical Urinary Excretion of Isonicotinamide and Metabolites (% of Administered Dose)

| Compound | Non-Labeled Isonicotinamide Group | [2-D]-Isonicotinamide Group |

|---|---|---|

| Unchanged Isonicotinamide | 15% | 18% |

| Isonicotinamide N-oxide | 25% | 40% |

| 2-Hydroxyisonicotinamide | 60% | 42% |

| Total Recovery | 100% | 100% |

Table 2: Hypothetical Plasma Pharmacokinetic Parameters

| Parameter | Non-Labeled Isonicotinamide | [2-D]-Isonicotinamide |

|---|---|---|

| Cmax (ng/mL) | 1500 | 1850 |

| AUC (ng·h/mL) | 7500 | 11250 |

| t½ (hours) | 3.5 | 5.2 |

| CL/F (L/h/kg) | 0.45 | 0.30 |

Cmax: Maximum plasma concentration; AUC: Area under the curve; t½: Half-life; CL/F: Oral clearance.

Experimental Protocols

A rigorous investigation into the metabolic fate of isonicotinamide requires a multi-step experimental approach, from the synthesis of the labeled compound to in vitro and in vivo analysis.

Synthesis of [2-D]-Isonicotinamide

The synthesis of selectively deuterated isonicotinamide is the foundational step. Various methods for H-D exchange on heterocyclic rings have been developed.[8][9]

-

Objective: To synthesize isonicotinamide with a deuterium atom at the C2 position of the pyridine ring.

-

Materials: Isonicotinic acid, Palladium on Carbon (Pd/C), Aluminum powder, Deuterium oxide (D₂O), thionyl chloride, ammonia (B1221849) solution.

-

Procedure:

-

H-D Exchange: A mixture of isonicotinic acid, 10% Pd/C catalyst, and aluminum powder is suspended in D₂O.[9] The reaction is subjected to microwave irradiation to facilitate the exchange of the C2 proton with deuterium.

-

Reaction Monitoring: The progress of the deuteration is monitored by ¹H NMR spectroscopy to confirm the disappearance of the proton signal at the C2 position and by mass spectrometry to confirm the mass shift.

-

Conversion to Amide: The resulting [2-D]-isonicotinic acid is converted to the corresponding acyl chloride using thionyl chloride.

-

Amination: The acyl chloride is then carefully reacted with an ammonia solution to form [2-D]-isonicotinamide.

-

Purification and Characterization: The final product is purified using recrystallization or column chromatography. The identity and isotopic purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

In Vitro Metabolic Stability Assay

This assay compares the rate of metabolism of the deuterated and non-deuterated compounds in a controlled environment, typically using liver microsomes which are rich in CYP enzymes or cytosol which contains AO.[1][10]

-

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of deuterated vs. non-deuterated isonicotinamide.

-

Materials: Human or rat liver microsomes/cytosol, phosphate (B84403) buffer (pH 7.4), NADPH regenerating system (for CYP activity), deuterated and non-deuterated isonicotinamide, ice-cold acetonitrile (B52724).

-

Procedure:

-

Incubation Setup: Prepare incubation mixtures in microcentrifuge tubes containing liver microsomes or cytosol in phosphate buffer.

-

Pre-incubation: Add the test compound (deuterated or non-deuterated isonicotinamide) and pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding the NADPH regenerating system (for microsomes) or by virtue of the endogenous enzymes in the cytosol.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance. A longer half-life for the deuterated compound indicates metabolism at the deuterated site.[10]

-

In Vivo Pharmacokinetic and Metabolite Identification Study

This study evaluates how the drug is absorbed, distributed, metabolized, and excreted in a living organism, providing the most relevant data.[10]

-

Objective: To compare the pharmacokinetic profiles and metabolite profiles of deuterated and non-deuterated isonicotinamide in rats.

-

Animal Model: Male Sprague-Dawley rats (n=5 per group).

-

Procedure:

-

Dosing: Administer a single oral dose of either deuterated or non-deuterated isonicotinamide to each group.

-

Sample Collection:

-

Blood: Collect blood samples from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Centrifuge to obtain plasma.

-

Urine: House rats in metabolic cages to collect urine over a 24-hour period.

-

-

Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile. Urine samples may be diluted or subjected to solid-phase extraction.

-

LC-MS/MS Analysis: Analyze plasma samples to quantify the concentration of the parent drug over time. Analyze urine samples to identify and quantify the parent drug and its major metabolites.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t½ from the plasma concentration-time data.[10]

-

Metabolite Profiling: Compare the metabolite profiles from the two groups to identify shifts in metabolism due to the kinetic isotope effect.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Icotinib as a Potent and Selective Inhibitor of Aldehyde Oxidase for Reaction Phenotyping in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aldehyde oxidase-catalyzed metabolism of N1-methylnicotinamide in vivo and in vitro in chimeric mice with humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estimation of aldehyde oxidase activity in vivo from conversion ratio of N1-methylnicotinamide to pyridones, and intraspecies variation of the enzyme activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Research Applications of Isonicotinamide and its Deuterated Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinamide (B137802), a structural isomer of nicotinamide (B372718) (Vitamin B3), is a versatile pyridinecarboxamide with a growing profile of research applications. This technical guide provides a comprehensive overview of the current and potential uses of isonicotinamide and its deuterated analogs in various scientific and therapeutic fields. While research into deuterated isonicotinamide is still in its nascent stages, this guide draws upon data from its close structural isomer, nicotinamide, and established principles of deuterium (B1214612) substitution in drug discovery to project its potential advantages. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers and drug development professionals.

Introduction to Isonicotinamide and the Rationale for Deuteration

Isonicotinamide (pyridine-4-carboxamide) is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structural similarity to nicotinamide, a crucial precursor to the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), has prompted investigations into its own biological activities.[2][3] Current research highlights its potential as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in various diseases including Alzheimer's, and as a scaffold for the development of novel antifungal agents.[4][5] Furthermore, isonicotinamide is extensively used in crystal engineering to form co-crystals with active pharmaceutical ingredients (APIs), thereby modifying their physicochemical properties.[6]

Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a powerful tool in drug development to enhance the pharmacokinetic and pharmacodynamic profiles of molecules.[7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down metabolic processes.[7] This can result in several therapeutic advantages, including:

-

Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life and increased exposure.

-

Reduced Toxic Metabolites: Slower metabolism can decrease the formation of harmful byproducts.

-

Enhanced Efficacy: Increased drug exposure can lead to improved therapeutic outcomes.

-

Lower Dosing: A longer half-life may allow for less frequent administration.

While specific research on deuterated isonicotinamide is limited, studies on its isomer, deuterated nicotinamide, and other deuterated drugs provide a strong basis for predicting similar benefits for isonicotinamide analogs.

Therapeutic Applications of Isonicotinamide and its Derivatives

Glycogen Synthase Kinase-3 (GSK-3) Inhibition and Neurodegenerative Diseases

A significant area of research for isonicotinamide derivatives is their role as inhibitors of GSK-3.[4] GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is linked to the pathophysiology of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[4] Isonicotinamide-based compounds have been identified as potent and highly selective GSK-3 inhibitors, demonstrating oral activity in preclinical models of Alzheimer's disease.[4]

Table 1: GSK-3 Inhibitory Activity of Isonicotinamide Derivatives

| Compound | GSK-3β IC50 (nM) | Kinase Selectivity | Reference |

|---|---|---|---|

| Isonicotinamide Analog 1 | 15 | High | [4] |

| Isonicotinamide Analog 2 | 25 | High | [4] |

| Isonicotinamide Analog 3 | 8 | High |[4] |

Note: Specific compound structures are proprietary to the cited research.

Antifungal Activity

Derivatives of isonicotinamide have demonstrated promising antifungal activity against a range of pathogenic fungi.[5] The proposed mechanism of action for some of these compounds involves the disruption of the fungal cell wall.[8]

Table 2: Antifungal Activity of Isonicotinamide Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Isonicotinamide Derivative A | Sclerotinia sclerotiorum | 10 | [5] |

| Isonicotinamide Derivative B | Sclerotinia sclerotiorum | 10 | [5] |

| Nicotinamide Derivative 16g | Candida albicans SC5314 | 0.25 | [8] |

| Nicotinamide Derivative 16g | Fluconazole-resistant C. albicans | 0.125 - 1 |[8] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Deuterated Analogs: Projecting the Potential

Predicted Pharmacokinetic Improvements

Deuteration is expected to significantly alter the pharmacokinetic profile of isonicotinamide. A study on 4,6-d2-nicotinamide in rats provides a valuable model for these predictions.

Table 3: Comparative Pharmacokinetics of Nicotinamide and its Deuterated Analog (Predicted for Isonicotinamide)

| Parameter | Nicotinamide | Deuterated Nicotinamide | Predicted Impact on Isonicotinamide |

|---|---|---|---|

| Half-life (t½) | ~1.5 - 9 hours (dose-dependent)[9] | Potentially longer | Increased duration of action |

| Maximum Concentration (Cmax) | Dose-dependent[9] | Potentially higher | Enhanced therapeutic effect |

| Area Under the Curve (AUC) | Dose-dependent[9] | Potentially larger | Greater overall drug exposure |

| Metabolism | Primarily by CYP enzymes | Slower due to kinetic isotope effect | Reduced metabolic clearance |

Data for nicotinamide is from human studies. The impact on isonicotinamide is a projection based on general principles of deuteration.

Signaling Pathways